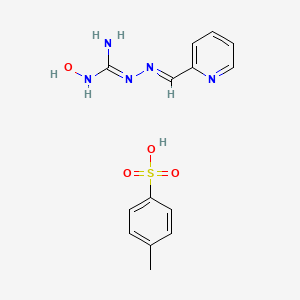
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C7-H9-N5-O.C7-H8-O3-S and a molecular weight of 351.42 . This compound is known for its unique structure, which includes a pyridine ring and a hydrazinecarboximidamide group.
Preparation Methods
The synthesis of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate typically involves the reaction of hydrazinecarboximidamide with 2-pyridinecarboxaldehyde in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
This may include the use of automated reactors and continuous flow systems to increase yield and efficiency .
Chemical Reactions Analysis
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Scientific Research Applications
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored for drug development.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but they likely include interactions with DNA and proteins .
Comparison with Similar Compounds
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as:
N’-Hydroxy-2-[2-(mesityloxy)ethylidene]hydrazinecarboximidamide sulfate: This compound has a similar hydrazinecarboximidamide group but differs in its substituents and overall structure.
2-Hydroxy-N’-(2-pyridinylmethylene)benzohydrazide: This compound also contains a pyridine ring and a hydrazinecarboximidamide group, but it has different functional groups attached to the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
85894-16-2 |
|---|---|
Molecular Formula |
C14H17N5O4S |
Molecular Weight |
351.38 g/mol |
IUPAC Name |
1-hydroxy-2-[(E)-pyridin-2-ylmethylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c8-7(12-13)11-10-5-6-3-1-2-4-9-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,(H3,8,11,12);2-5H,1H3,(H,8,9,10)/b10-5+; |
InChI Key |
NTZCDWBAGMLRIF-OAZHBLANSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)/C=N/N=C(\N)/NO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C=NN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


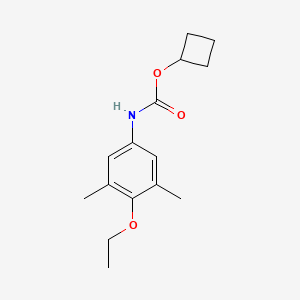
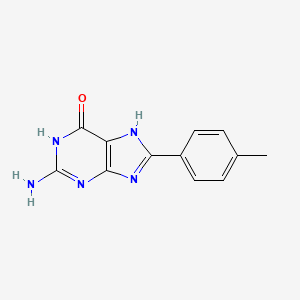
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
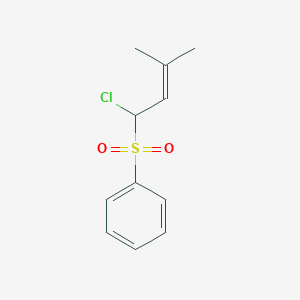
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)

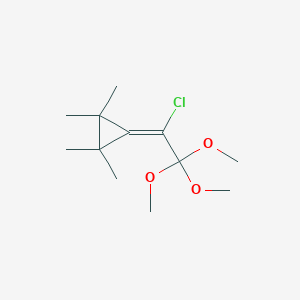
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
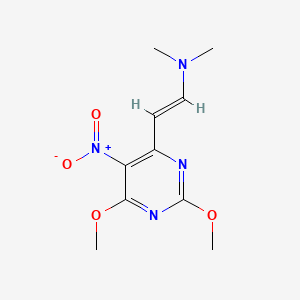
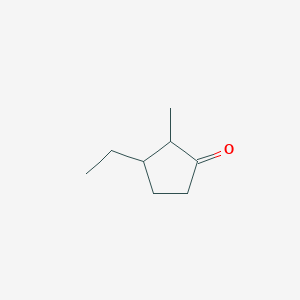
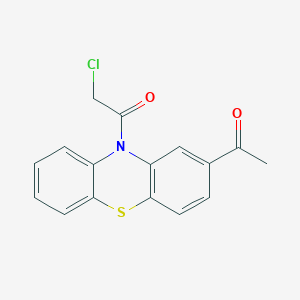
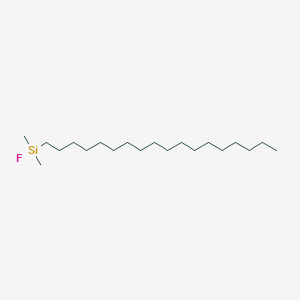
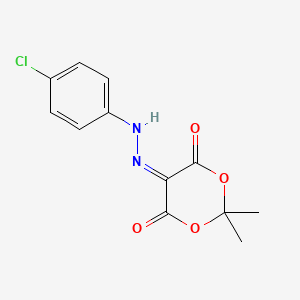
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
